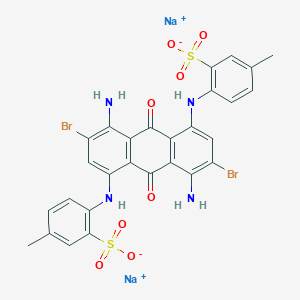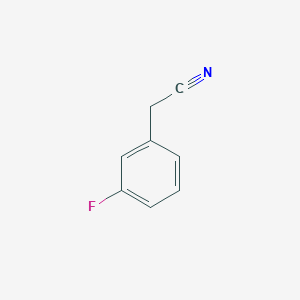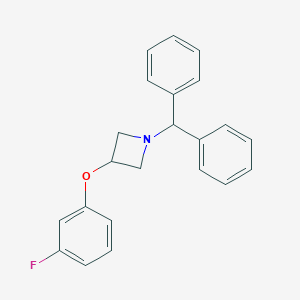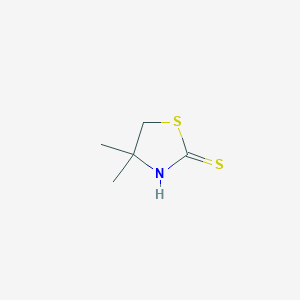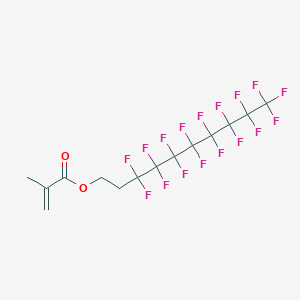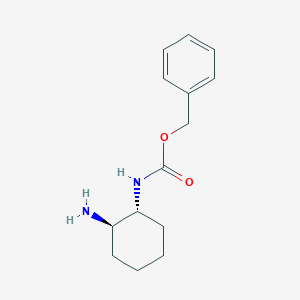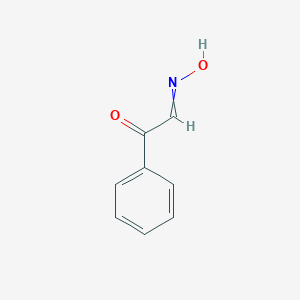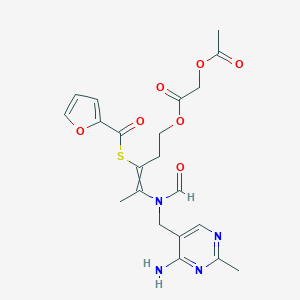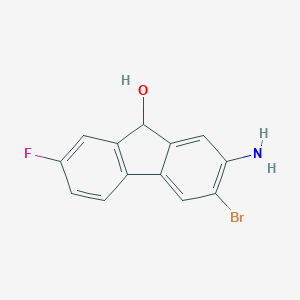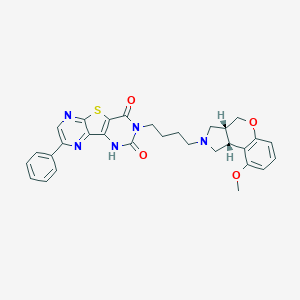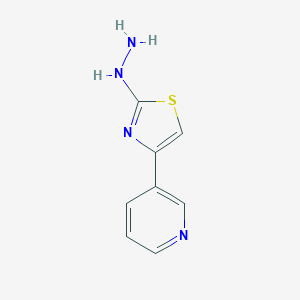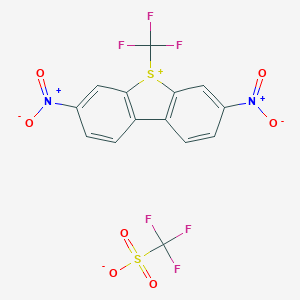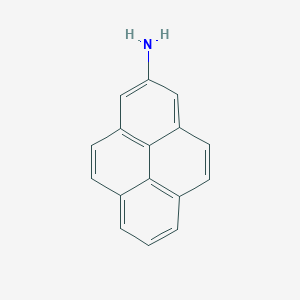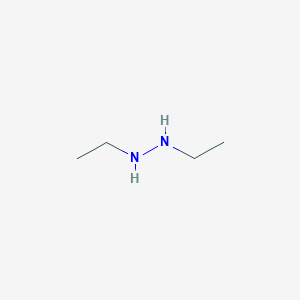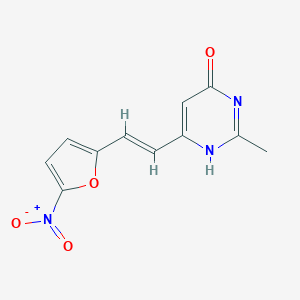
Nifurvidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nifurvidine is a synthetic compound that belongs to the nitrofuran class of antibiotics. It has been widely used in scientific research as an antimicrobial agent due to its potent activity against a broad range of microorganisms.
Wirkmechanismus
The mechanism of action of Nifurvidine involves the inhibition of bacterial DNA synthesis. It achieves this by forming reactive intermediates that react with bacterial DNA, resulting in the formation of DNA adducts. These adducts cause DNA damage, which leads to the inhibition of DNA synthesis and ultimately bacterial cell death.
Biochemische Und Physiologische Effekte
Nifurvidine has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and stimulate the immune system. Nifurvidine has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Nifurvidine in lab experiments is its broad-spectrum activity against a range of microorganisms. This makes it a useful tool for studying the mechanisms of antimicrobial resistance and for developing new antimicrobial agents. However, one limitation of using Nifurvidine is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Nifurvidine. One area of interest is the development of new formulations of Nifurvidine that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the potential use of Nifurvidine in the treatment of parasitic infections such as malaria and leishmaniasis. Additionally, research into the mechanisms of antimicrobial resistance and the development of new antimicrobial agents based on the structure of Nifurvidine is an area of ongoing research.
Conclusion:
In conclusion, Nifurvidine is a synthetic compound that has been extensively used in scientific research as an antimicrobial agent. Its broad-spectrum activity against a range of microorganisms makes it a useful tool for studying the mechanisms of antimicrobial resistance and for developing new antimicrobial agents. However, its toxicity to mammalian cells at high concentrations can limit its use in certain experiments. Ongoing research into the development of new formulations of Nifurvidine, its potential use in the treatment of parasitic infections, and the development of new antimicrobial agents based on its structure will continue to advance our understanding of this important compound.
Synthesemethoden
The synthesis of Nifurvidine involves the reaction of 5-nitrofurfural with ammonia and formaldehyde in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain pure Nifurvidine. The synthesis method is well-established and has been used to produce large quantities of Nifurvidine for research purposes.
Wissenschaftliche Forschungsanwendungen
Nifurvidine has been extensively used in scientific research as an antimicrobial agent due to its potent activity against a broad range of microorganisms. It has been tested against various Gram-positive and Gram-negative bacteria, fungi, and viruses. Nifurvidine has also been used in the treatment of parasitic infections such as malaria and leishmaniasis.
Eigenschaften
CAS-Nummer |
1900-13-6 |
|---|---|
Produktname |
Nifurvidine |
Molekularformel |
C11H9N3O4 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
2-methyl-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9N3O4/c1-7-12-8(6-10(15)13-7)2-3-9-4-5-11(18-9)14(16)17/h2-6H,1H3,(H,12,13,15)/b3-2+ |
InChI-Schlüssel |
BRTOIRPXZSVHKA-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=NC(=O)C=C(N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC1=NC(=CC(=O)N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=O)C=C(N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



